molecular formula C11H16O4 B1315555 Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate CAS No. 15448-76-7

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate

Cat. No.: B1315555
CAS No.: 15448-76-7
M. Wt: 212.24 g/mol
InChI Key: UBGSPDWVUMFEAZ-UHFFFAOYSA-N
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Description

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate is a synthetic diol with the chemical formula C₁₁H₁₆O₄. It is known for its unique bicyclic structure, which consists of a heptane ring with two ester groups attached at the 1 and 4 positions. This compound is used in various chemical reactions and industrial processes due to its stability and reactivity.

Scientific Research Applications

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate has a wide range of applications in scientific research:

Future Directions

While specific future directions for Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate were not found in the search results, one study mentioned the use of similar cycloaliphatic diesters in the preparation of random and amorphous copolyesters . This suggests potential applications in polymer science.

Biochemical Analysis

Biochemical Properties

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to be one of the most effective diols for alkylation of ethylene in a continuous process, yielding high yields . The compound interacts with enzymes involved in esterification and hydrolysis reactions, facilitating the formation and breakdown of ester bonds. Additionally, it can bind to specific proteins, altering their conformation and activity, which can influence various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of byproducts that may have different biochemical properties. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxicity, leading to cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response. Beyond this threshold, the effects can become more pronounced and potentially harmful.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, facilitated by transporter proteins that recognize its structure . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, depending on factors such as tissue type, blood flow, and the presence of specific binding proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile, followed by esterification. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to maximize efficiency. The use of high-purity starting materials and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. These reactions are typically conducted under controlled temperature and pH conditions to optimize yield and selectivity .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical pathways. The bicyclic structure provides stability and rigidity, making it a valuable scaffold in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a versatile compound in various chemical and industrial processes .

Properties

IUPAC Name

dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-14-8(12)10-3-5-11(7-10,6-4-10)9(13)15-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGSPDWVUMFEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545505
Record name Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15448-76-7
Record name Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 22-L, 3-neck, round bottom flask was equipped with a J-KEM temperature controller, a mechanical stirrer, a nitrogen inlet, and an addition funnel. The flask was flushed with nitrogen then charged with anhydrous THF (5 L) and diisopropylamine (731 mL, 5.219 mol). The solution was cooled to −20° C. using a dry ice/acetone bath. The stirring mixture was slowly treated with 1.6 M n-butyllithium in hexanes (3.02 L, 4.833 mol) via cannula over 1 h maintaining the temperature between −20° C. and −27° C. The reaction mixture was cooled to −40° C. and hexamethylphosphoramide (2.7 L, 16.317 mol) was slowly added via addition funnel over 40 min. The reaction mixture was cooled to −73° C. and dimethyl cyclopentane-1,3-dicarboxylate (360 g, 1.933 mol) dissolved in anhydrous THF (2 L) was slowly added via addition funnel over 2 h. The reaction mixture was warmed to −10° C. and stirred at that temperature for 30 min, then cooled to 70° C. and treated with 1-bromo-2-chloroethane (267 mL, 3.209 mol) via addition funnel over 4 h. The reaction mixture was allowed to slowly warm to room temperature over 12 h and then was quenched with saturated aqueous ammonium chloride (2 L) over 90 min. The reaction mixture was diluted with hexane (2 L), the layers were separated, and the aqueous layer was further extracted with hexane (3×2 L). The combined organic layers were washed with brine (2×1 L), dried over sodium sulfate, filtered, and concentrated to a brown oil. The crude product was purified by silica gel purification (0-10% ethyl acetate/hexane). The product containing fractions were concentrated to near dryness and diluted with hexanes. The resulting crystalline solids were filtered and washed with hexane (200 mL) providing pure product as a clear crystalline solid. Additional batches of product were obtained from the filtrate in a similar manner. All product batches were combined to provide 208 g (51%) of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate as a clear crystalline solid. 1H NMR (500 Hz, CDCl3) δ ppm 3.68 (s, 6H), 2.03 (d, J=6.4 Hz, 4H), 1.90 (s, 2H), 1.67 (d, J=7.0, 4H).
[Compound]
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
3.02 L
Type
reactant
Reaction Step Two
Quantity
2.7 L
Type
reactant
Reaction Step Three
Quantity
360 g
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
267 mL
Type
reactant
Reaction Step Five
Quantity
731 mL
Type
reactant
Reaction Step Six
Name
Quantity
5 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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